1-Benzyl-3-phenylpyrrolidin-3-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-phenylpyrrolidin-3-ol is characterized by a pyrrolidine ring substituted with a benzyl group and a phenyl group. The InChI code for this compound is 1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
Catalytic Activities
Research into alcohol oxidations under mild conditions utilizing nanoparticle catalysts, including studies on benzyl alcohol, showcases the potential of 1-Benzyl-3-phenylpyrrolidin-3-ol in catalytic processes. Bimetallic nanoparticles, particularly 1:3 Au:Pd, demonstrate higher catalytic activities, indicating the substance's utility in environmentally-friendly oxidation catalysts (Hou, Dehm, & Scott, 2008).
Magnetic Behavior
Substituent-dependent magnetic behavior in discotic mesogens, including the benzo[e][1,2,4]triazinyl radical, highlights the role of this compound in affecting thermal expansion and magnetic interactions. This substance influences the molecular organization, leading to variations in thermal expansion coefficients and magnetic interactions depending on the substituent at the N(1) position (Jasiński et al., 2016).
Arylation Processes
The development of methods for the direct and selective arylation of sp3 C-H bonds without a directing group, using this compound as a key intermediate, demonstrates its significance in synthetic organic chemistry. This research outlines a new transformation for arylation, enhancing the scope of synthetic applications (Sezen & Sames, 2005).
Synthetic Methodologies
The synthesis of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showcases the utility of this compound in medicinal chemistry, leading to the identification of potent and efficacious inhibitors. This work emphasizes the role of this compound in the development of new therapeutic agents (Penning et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJUZHJWUBFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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